BAY1238097 is a potent and selective inhibitor of bromodomain and extra-terminal motif proteins, commonly referred to as BET proteins. These proteins are critical in regulating gene transcription by binding to acetylated lysines on histones. BAY1238097 has demonstrated significant anti-proliferative activity in various cancer models, particularly in acute myeloid leukemia and multiple myeloma. This compound is categorized as a small molecule drug and is primarily researched for its potential therapeutic applications in oncology.
The synthesis of BAY1238097 involves several key steps to construct its unique chemical structure, which includes a benzodiazepine core. The general synthetic route can be summarized as follows:
In industrial settings, large-scale synthesis employs optimized reaction conditions to maximize yield and purity. This process involves careful preparation of starting materials, controlled addition of reagents under specific temperature and pressure conditions, and purification through chromatography techniques.
BAY1238097 features a complex molecular structure characterized by its benzodiazepine framework and additional functional groups that enhance its biological activity. The compound's chemical formula is CHNO, with a molecular weight of 342.4 g/mol. Its structural characteristics include:
BAY1238097 can undergo various chemical reactions, which are critical for modifying its structure or synthesizing derivatives:
These reactions facilitate the development of analogs that may exhibit varied biological activities or improved pharmacological properties.
BAY1238097 exerts its therapeutic effects primarily through the inhibition of BET proteins, which are involved in transcriptional regulation. By binding to the bromodomains of these proteins, BAY1238097 disrupts their interaction with acetylated histones, leading to decreased transcription of oncogenes such as MYC. This mechanism has been shown to result in significant anti-tumor activity across various cancer cell lines, including those derived from pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) .
The compound's efficacy is linked to its ability to modulate key signaling pathways involved in cell proliferation and survival, including those regulated by MYC and other transcription factors .
BAY1238097 is characterized by several physical properties that influence its behavior in biological systems:
The chemical properties of BAY1238097 include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to assess these properties during research and development phases .
BAY1238097 has significant scientific applications across various fields:
Epigenetic modifications, particularly histone acetylation, regulate gene expression by altering chromatin accessibility. In cancer, dysregulation of these modifications leads to aberrant activation of oncogenes. Acetylated lysine residues on histones H3 and H4 serve as recognition sites for bromodomain-containing proteins, which recruit transcriptional complexes to specific genomic loci. When hijacked in malignancies, this process drives uncontrolled proliferation and survival. For example, super-enhancers—large clusters of enhancers enriched with acetylated histones—become hyperactivated near oncogenes like MYC, amplifying their expression. BET (Bromodomain and Extra-Terminal) proteins, comprising BRD2, BRD3, BRD4, and BRDT, function as epigenetic "readers" that bind acetylated histones through their tandem bromodomains (BD1 and BD2). Their dysregulation is implicated across diverse cancers, making them high-value therapeutic targets [3] [6].
BET proteins orchestrate transcriptional elongation by recruiting the P-TEFb (Positive Transcription Elongation Factor b) complex and mediator proteins to acetylated chromatin. BRD4, the most extensively studied BET member, directly phosphorylates RNA Polymerase II to initiate mRNA synthesis. Key mechanistic roles include:
Table 1: BET Protein Family Members and Functions
Protein | Bromodomains | Key Functions | Cancer Relevance |
---|---|---|---|
BRD2 | BD1, BD2 | E2F1 activation, cell cycle progression | Lymphoma, leukemia |
BRD3 | BD1, BD2 | Chromatin remodeling, NF-κB signaling | AML, multiple myeloma |
BRD4 | BD1, BD2 | P-TEFb recruitment, super-enhancer regulation | NSCLC, PDAC, NUT carcinoma |
BRDT | BD1, BD2 | Meiotic regulation | Not significant in somatic cancers |
BAY1238097 is a synthetic small-molecule inhibitor that competitively binds BD1 and BD2 of BET proteins, displacing them from acetylated histones. It exhibits nanomolar potency (IC₅₀ <100 nM in TR-FRET assays) and high selectivity for BET bromodomains over other epigenetic readers [2] [5]. Mechanistically, it disrupts BRD4-histone interactions (IC₅₀ = 63 nM for BRD4), leading to rapid downregulation of oncogenic transcripts [2] [10].
The MYC oncogene is a master regulator of tumor metabolism, proliferation, and apoptosis, yet it has been historically undruggable. BET inhibitors indirectly suppress MYC by blocking BRD4 recruitment to its super-enhancers. BAY1238097 demonstrates compelling activity in preclinical models of MYC-driven cancers:
Table 2: Preclinical Efficacy of BAY1238097 in Cancer Models
Cancer Type | Model System | Key Biomarkers | Efficacy Outcome |
---|---|---|---|
AML | MOLM-13, THP-1 cells | ↓c-MYC, ↓CDK6, ↑HEXIM1 | IC₅₀: 70–100 nM; T/C: 13–20% (in vivo) |
Diffuse Large B-Cell Lymphoma | SU-DHL-8 xenograft | ↓MYC, ↓BCL2, ↓IRAK1 | Tumor growth inhibition >50% |
PDAC | KRASᴳ¹²ᴰ mouse model | ↓Ki67, ↓inflammatory cytokines | 36% reduction in tumor area |
NSCLC | KRASᴳ¹²ᴰ mouse model | Independent of MYC regulation | 56% reduction in tumor grade |
BAY1238097 also modulates non-MYC pathways. In PDAC, it suppresses NF-κB and JAK-STAT signaling, attenuating cytokine-driven survival. Despite promising preclinical data, its clinical development was halted in Phase I due to toxicity, highlighting the need for optimized dosing or next-generation BET inhibitors [1] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7